tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate
Description
tert-Butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS: 146337-26-0) is a chiral bicyclic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . The tert-butyl carbamate group at position 1 acts as a protective group, while the formyl substituent at position 6 provides a reactive aldehyde moiety. This compound is widely utilized in pharmaceutical and organic synthesis as a precursor for heterocyclic systems, particularly in the construction of spirocyclic and fused-ring architectures. Its chirality makes it valuable in asymmetric synthesis for generating enantiomerically pure intermediates .
Properties
CAS No. |
146337-26-0 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 6-formyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
XCZFTMBURFLJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC=C1C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydropyridine and tert-butyl chloroformate.
Formylation: The formyl group is introduced at the 6-position of the tetrahydropyridine ring using a formylating agent like formic acid or a formyl chloride derivative under controlled conditions.
Esterification: The carboxylate group is esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: tert-Butyl 6-carboxy-1,2,3,4-tetrahydropyridine-1-carboxylate.
Reduction: tert-Butyl 6-hydroxymethyl-1,2,3,4-tetrahydropyridine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of formyl and ester groups on biological activity. It may serve as a model compound in the design of bioactive molecules.
Medicine
While specific medical applications are not well-documented, derivatives of tetrahydropyridine are known to exhibit pharmacological properties. This compound could potentially be explored for its therapeutic effects.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate depends on its chemical reactivity. The formyl group can participate in various chemical reactions, influencing the compound’s interaction with other molecules. The tert-butyl ester group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
tert-Butyl 5-Bromo-1,2,3,4-Tetrahydropyridine-1-Carboxylate
Molecular Formula: C₁₀H₁₆BrNO₂ Molecular Weight: 262.1 g/mol CAS: 1622840-55-4
Key Differences:
Substituent Type and Position :
- The bromine atom at position 5 contrasts with the formyl group at position 6 in the target compound. Bromine facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the formyl group enables nucleophilic additions (e.g., formation of imines or hydrazones) .
- Positional isomerism alters electronic distribution: the electron-withdrawing bromine at position 5 may reduce ring electron density compared to the formyl group at position 6, which can conjugate with the tetrahydropyridine ring .
Molecular Weight and Reactivity :
- The bromo analog’s higher molecular weight (262.1 vs. 211.26 g/mol) reflects bromine’s atomic mass. This difference impacts physical properties such as solubility; brominated compounds often exhibit lower polarity compared to aldehydes .
- Stability: The bromo compound is less prone to oxidation than the aldehyde but may require protection from light due to C-Br bond sensitivity .
Synthetic Utility: The bromo derivative is a key intermediate in medicinal chemistry for introducing aryl or heteroaryl groups via cross-coupling . The formyl-containing compound is pivotal in condensations for constructing nitrogen-containing heterocycles (e.g., quinolines, pyrimidines) .
Other Tetrahydropyridine Derivatives
(±)-trans-1-tert-Butyl 3-Methyl 4-(2-Fluoro-6-(3-(Hydroxymethyl)Pyrrolidin-1-yl)Pyridin-3-yl)Pyrrolidine-1,3-Dicarboxylate
Molecular Formula : C₂₄H₃₃FN₂O₆ (inferred)
Key Features :
- Fluorine and hydroxymethyl substituents enhance polarity and hydrogen-bonding capacity, making this compound suitable for targeting biological receptors .
- The tert-butyl and methyl ester groups provide orthogonal protection for stepwise functionalization .
6-[(2,3-Difluoro-4-Hydroxyphenyl)Methyl]-9-Hydroxy-5-Methyl-7-Oxo-N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-yl]Phenyl]-5,6-Diazaspiro[3.5]Non-8-Ene-8-Carboxamide
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
